2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine
Overview
Description
2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group at the 2-position and a pyrrolidine-1-carbonyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine typically involves the following steps:
Formation of the Pyrrolidine-1-carbonyl Intermediate: Pyrrolidine is reacted with a suitable acylating agent, such as an acid chloride or anhydride, to form the pyrrolidine-1-carbonyl intermediate.
Substitution Reaction: The pyrrolidine-1-carbonyl intermediate is then reacted with 2-chloropyridine under basic conditions to form this compound. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives, or reduced to form more saturated compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of saturated pyrrolidine derivatives.
Scientific Research Applications
2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, while the chloro group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(morpholine-4-carbonyl)pyridine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-Chloro-6-(piperidine-1-carbonyl)pyridine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Chloro-6-(azetidine-1-carbonyl)pyridine: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it distinct from its analogs with different nitrogen-containing rings.
Properties
IUPAC Name |
(6-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-5-3-4-8(12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVUXLLJDSQEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248248 | |
Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720693-07-2 | |
Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=720693-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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